molecular formula C18H17N3O3 B2578270 (5-(furan-2-yl)-1H-pyrazol-3-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1257875-35-6

(5-(furan-2-yl)-1H-pyrazol-3-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2578270
CAS RN: 1257875-35-6
M. Wt: 323.352
InChI Key: WHIHEVKXNUKKDE-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)-1H-pyrazol-3-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds from visnaginone, including pyrazoline and isoxazoline derivatives, has been explored, indicating the versatility of furan-containing compounds in producing potentially bioactive molecules (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).
  • Research into N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has shown these compounds exhibit properties relevant to therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Biological Evaluation and Potential Applications

  • A novel series of pyrazoline derivatives, including those with furan-2-yl substituents, were synthesized and evaluated for their anti-inflammatory and antibacterial activities. Some compounds exhibited significant biological activity, demonstrating the potential of such structures in drug development (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Molecular Docking and Antimicrobial Activity

Advanced Synthesis Techniques and Chemical Properties

  • Innovative synthesis methods, such as microwave-assisted synthesis and InCl3-promoted reactions, have been applied to furan-containing compounds, showcasing advanced techniques for efficient and selective production of complex molecules with potential biological activities (B. Reddy, M. Sreelatha, Ch. Kishore, P. Borkar, J. Yadav, 2012).

properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-14-5-4-13-11-21(7-6-12(13)9-14)18(22)16-10-15(19-20-16)17-3-2-8-24-17/h2-5,8-10H,6-7,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIHEVKXNUKKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)C3=NNC(=C3)C4=CC=CO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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